3-Isocyanato-2-methoxypyridine
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Overview
Description
3-Isocyanato-2-methoxypyridine: is an organic compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13 g/mol It is a derivative of pyridine, featuring an isocyanate group at the third position and a methoxy group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-2-methoxypyridine typically involves the reaction of 3-amino-2-methoxypyridine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction temperature is maintained at low to moderate levels to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the toxic nature of phosgene and the reactive isocyanate group.
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanato-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Solvents: Dichloromethane, toluene, and other inert solvents are commonly used.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Chemistry: 3-Isocyanato-2-methoxypyridine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized materials .
Biology and Medicine: While specific biological applications are less documented, isocyanate compounds are generally explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity with nucleophiles makes it valuable in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Isocyanato-2-methoxypyridine primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and carbamates. The methoxy group on the pyridine ring can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds .
Comparison with Similar Compounds
2-Methoxypyridine: A structural isomer with the methoxy group at the second position but lacking the isocyanate group.
3-Methoxypyridine: Another isomer with the methoxy group at the third position but without the isocyanate group.
4-Methoxypyridine: An isomer with the methoxy group at the fourth position, also without the isocyanate group.
Uniqueness: 3-Isocyanato-2-methoxypyridine is unique due to the presence of both the isocyanate and methoxy groups on the pyridine ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and material science .
Properties
IUPAC Name |
3-isocyanato-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7-6(9-5-10)3-2-4-8-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTOJFRBRJWLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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